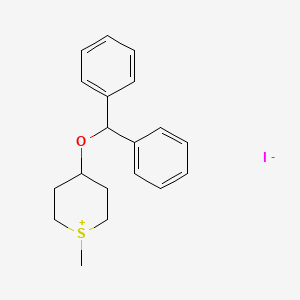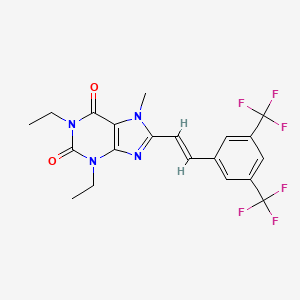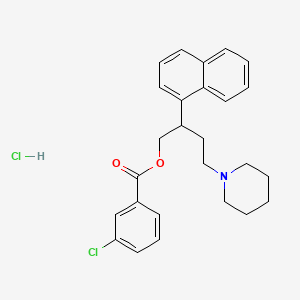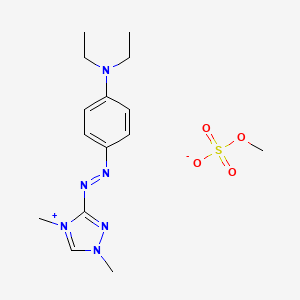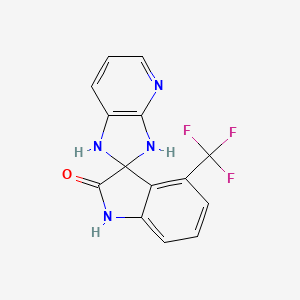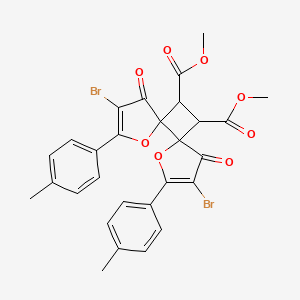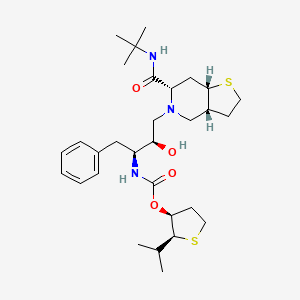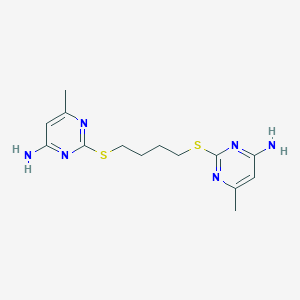![molecular formula C22H39NO9 B12745207 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153222-90-3](/img/structure/B12745207.png)
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic hexane structure with multiple functional groups, including a diethylamino ethoxy group and a hydroxypropane tricarboxylic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid involves several steps:
Formation of the bicyclic hexane core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.
Introduction of the diethylamino ethoxy group: This step involves nucleophilic substitution, where a suitable leaving group on the bicyclic hexane is replaced by the diethylamino ethoxy group.
Attachment of the hydroxypropane tricarboxylic acid moiety: This can be done through esterification or amidation reactions, depending on the functional groups present on the bicyclic hexane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
科学研究应用
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The diethylamino group could facilitate binding to specific sites, while the hydroxypropane tricarboxylic acid moiety could participate in hydrogen bonding or ionic interactions.
相似化合物的比较
Similar Compounds
- 2-[(1S,2R,4S,5S)-4-[2-(dimethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol
- 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]ethanol
Uniqueness
The uniqueness of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a bicyclic hexane core and a hydroxypropane tricarboxylic acid moiety makes it a versatile compound for scientific research.
属性
CAS 编号 |
153222-90-3 |
|---|---|
分子式 |
C22H39NO9 |
分子量 |
461.5 g/mol |
IUPAC 名称 |
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H31NO2.C6H8O7/c1-6-17(7-2)8-9-19-14-10-12(15(3,4)18)13-11-16(13,14)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-14,18H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,16+;/m1./s1 |
InChI 键 |
IRWNLBOPLIXWGE-AFHKOZSWSA-N |
手性 SMILES |
CCN(CC)CCO[C@H]1C[C@H]([C@H]2[C@@]1(C2)C)C(C)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCN(CC)CCOC1CC(C2C1(C2)C)C(C)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


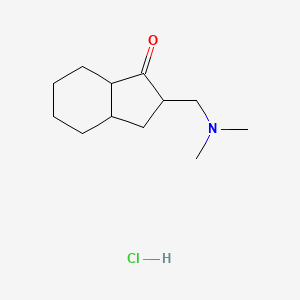
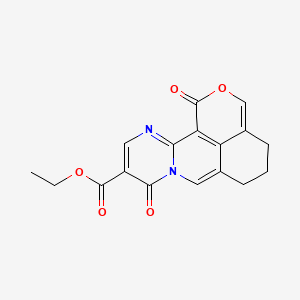

![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
